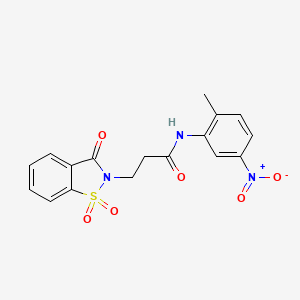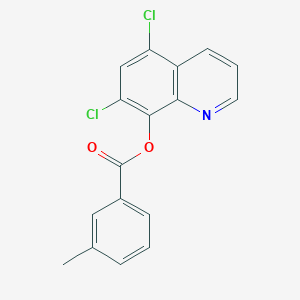![molecular formula C13H15NOS B2945572 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone CAS No. 1705325-56-9](/img/structure/B2945572.png)
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone is a compound that belongs to a diverse class of organic compounds known for their utility in various scientific fields. This specific molecule comprises a bicyclic structure fused with a thiophene ring, making it a noteworthy subject of research in the domains of chemistry, biology, and potentially medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone typically involves several key steps:
Formation of the Azabicyclo Structure: : This step often begins with the cyclization of appropriate precursors under controlled conditions.
Integration of the Thiophene Ring: : This can be achieved through various methods such as the Stille coupling or Suzuki reaction, both of which utilize palladium-catalyzed cross-coupling techniques.
Final Coupling: : The final step generally involves the coupling of the synthesized azabicyclo structure with the thiophene derivative under specific conditions such as the use of Lewis acids or bases to facilitate the reaction.
Industrial Production Methods
In industrial settings, the large-scale production of this compound might employ continuous flow synthesis to optimize yield and purity. Key factors include temperature control, the use of high-pressure reactors, and the incorporation of automated systems for real-time monitoring and adjustments.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the thiophene ring, yielding sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can target the azabicyclo structure, potentially breaking the bicyclic configuration under harsh conditions.
Substitution: : The thiophene ring is particularly prone to electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: : Reagents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) in dry ether or tetrahydrofuran (THF).
Substitution: : Reagents such as bromine (Br2) or chlorine (Cl2) under controlled, often anhydrous conditions.
Major Products
Oxidation: : Thiophene sulfoxides and sulfones.
Reduction: : Simplified azabicyclo structures.
Substitution: : Halogenated thiophene derivatives.
科学的研究の応用
The applications of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone are diverse:
Chemistry: : Used in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: : Investigated for its potential interaction with biological macromolecules, providing insights into biochemical pathways.
Medicine: : Explored for its therapeutic potential, including analgesic properties and possible use in neuroprotective treatments.
Industry: : Utilized in the manufacturing of fine chemicals and as a precursor in the synthesis of advanced materials.
作用機序
The exact mechanism by which this compound exerts its effects is an area of ongoing research. it is believed to interact with specific receptors or enzymes in biological systems, modulating various molecular pathways. The azabicyclo structure might provide binding affinity, while the thiophene ring could be responsible for the compound's electronic properties.
類似化合物との比較
Compared to other azabicyclo compounds:
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-3-yl)ethanone: stands out due to its unique integration of the thiophene ring, which imparts distinct electronic and steric properties.
Similar Compounds
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone: : Lacks the thiophene ring, providing different chemical reactivity.
2-(thiophen-3-yl)ethanone: : Lacks the azabicyclo structure, leading to different biological activity and industrial applications.
This compound represents a fascinating intersection of structure and function, making it a valuable subject for ongoing and future research.
特性
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c15-13(8-10-6-7-16-9-10)14-11-2-1-3-12(14)5-4-11/h1-2,6-7,9,11-12H,3-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNCBCMZVHKXCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-Methoxybenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2945490.png)
![2-{5-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B2945492.png)

![[4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2945495.png)

![N-[cyano(2-methoxyphenyl)methyl]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B2945497.png)



![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B2945503.png)



![Tert-butyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate](/img/structure/B2945512.png)
